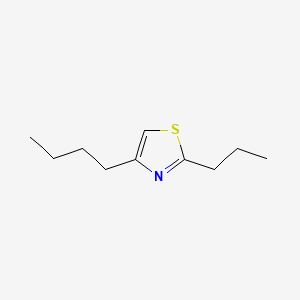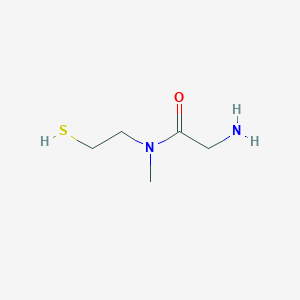
Acetamide,2-amino-N-(2-mercaptoethyl)-N-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide,2-amino-N-(2-mercaptoethyl)-N-methyl- is an organic compound that belongs to the class of acetamides. This compound features a unique structure with an amino group, a mercaptoethyl group, and a methyl group attached to the acetamide backbone. Such compounds are often of interest in various fields of chemistry and biology due to their potential reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide,2-amino-N-(2-mercaptoethyl)-N-methyl- typically involves the reaction of acetamide derivatives with appropriate reagents to introduce the amino, mercaptoethyl, and methyl groups. Common synthetic routes may include:
N-Alkylation: Using methylating agents to introduce the N-methyl group.
Thiol-Ene Reaction: Adding the mercaptoethyl group through a thiol-ene reaction.
Amidation: Forming the acetamide backbone through amidation reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale chemical reactions under controlled conditions. These methods may include:
Batch Reactors: For precise control over reaction conditions.
Continuous Flow Reactors: For efficient large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Acetamide,2-amino-N-(2-mercaptoethyl)-N-methyl- can undergo various chemical reactions, including:
Oxidation: The mercaptoethyl group can be oxidized to form disulfides.
Reduction: Reduction reactions can modify the acetamide backbone.
Substitution: The amino and mercaptoethyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or iodine for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Substitution Reagents: Such as alkyl halides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercaptoethyl group may yield disulfides, while substitution reactions may introduce new functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: For studying enzyme interactions and protein modifications.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which Acetamide,2-amino-N-(2-mercaptoethyl)-N-methyl- exerts its effects involves interactions with molecular targets such as enzymes and proteins. The mercaptoethyl group can form covalent bonds with thiol groups in proteins, potentially modifying their activity. The amino and methyl groups may also influence the compound’s reactivity and interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetamide,2-amino-N-methyl-: Lacks the mercaptoethyl group.
Acetamide,2-amino-N-(2-hydroxyethyl)-N-methyl-: Contains a hydroxyethyl group instead of a mercaptoethyl group.
Acetamide,2-amino-N-(2-mercaptoethyl)-: Lacks the N-methyl group.
Uniqueness
Acetamide,2-amino-N-(2-mercaptoethyl)-N-methyl- is unique due to the presence of both the mercaptoethyl and N-methyl groups, which can influence its chemical reactivity and biological activity. This combination of functional groups may provide distinct properties compared to similar compounds.
Eigenschaften
Molekularformel |
C5H12N2OS |
|---|---|
Molekulargewicht |
148.23 g/mol |
IUPAC-Name |
2-amino-N-methyl-N-(2-sulfanylethyl)acetamide |
InChI |
InChI=1S/C5H12N2OS/c1-7(2-3-9)5(8)4-6/h9H,2-4,6H2,1H3 |
InChI-Schlüssel |
SGMLOKFIXJBULX-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CCS)C(=O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


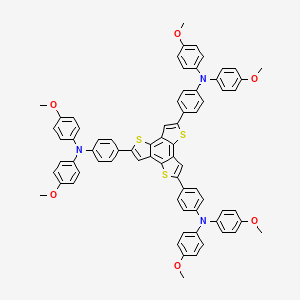



![1-[(E)-Styryl]-3-[(Z)-styryl]benzene](/img/structure/B13783916.png)
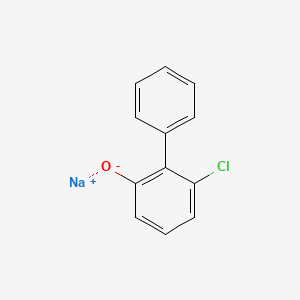
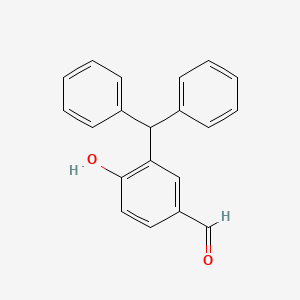
![Spiro[12H-benzo[a]xanthene-12,1'(3'H)-isobenzofuran]-3'-one, 9-(diethylamino)-4-[(phenylmethyl)amino]-](/img/structure/B13783936.png)
![2-ethenyl-7-[(E)-2-[5-(2-ethylhexoxy)-2-methoxyphenyl]ethenyl]-9,9-dioctylfluorene](/img/structure/B13783941.png)
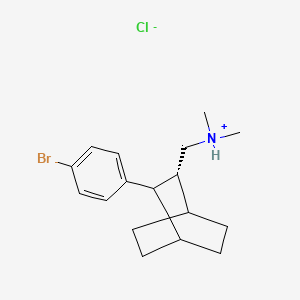

![[1-(2-Diphenylphosphaniumylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphanium;nickel(2+);trifluoromethanesulfonate](/img/structure/B13783948.png)

